molecular formula C14H16N2O2 B7543796 2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole

2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B7543796
M. Wt: 244.29 g/mol
InChI Key: FPUXFYXWANSKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has also been shown to exhibit antioxidant activity, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities, which can be useful in various research fields. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore its potential use as an antibacterial or antifungal agent. In addition, further studies are needed to determine the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole involves the reaction of 2-cyclopropyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid with 2,6-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities. In addition, it has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

2-cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-4-3-5-10(2)13(9)17-8-12-15-16-14(18-12)11-6-7-11/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUXFYXWANSKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole

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